4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide
CAS No.: 953071-01-7
Cat. No.: VC16944484
Molecular Formula: C10H8BrF2NO2
Molecular Weight: 292.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953071-01-7 |
|---|---|
| Molecular Formula | C10H8BrF2NO2 |
| Molecular Weight | 292.08 g/mol |
| IUPAC Name | 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C10H8BrF2NO2/c11-5-6(15)4-9(16)14-8-3-1-2-7(12)10(8)13/h1-3H,4-5H2,(H,14,16) |
| Standard InChI Key | QFPJYTOCGGCGKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)NC(=O)CC(=O)CBr |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide explicitly defines its structure:
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A butanamide backbone with a ketone group at position 3 ().
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A bromine atom at position 4.
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An N-(2,3-difluorophenyl) substituent, where fluorine atoms occupy the ortho and meta positions relative to the amide linkage.
The compound’s stereoelectronic profile is influenced by the electron-withdrawing effects of fluorine and bromine, which enhance its reactivity in cross-coupling reactions and metabolic stability .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 953071-01-7 | |
| Molecular Formula | ||
| Molecular Weight | 292.08 g/mol | |
| IUPAC Name | 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | |
| Standard InChI | InChI=1S/C10H8BrF2NO2... |
Synthetic Routes and Optimization
General Synthesis Strategies
The compound is typically synthesized via amide coupling between a brominated β-keto acid derivative and 2,3-difluoroaniline. Patent US 8,455,689 B2 outlines a method for preparing substituted anilides using boronic acid cross-coupling reactions . For example:
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Intermediate Preparation: Reacting 2,3-difluoroaniline with a β-keto acid chloride (e.g., 4-bromo-3-oxobutanoyl chloride) in the presence of a base such as triethylamine.
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Purification: Isolation via flash chromatography (SiO, ethyl acetate/petroleum ether) .
Reaction Mechanism
The amide bond formation proceeds through nucleophilic acyl substitution:
Table 2: Representative Synthetic Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Triethylamine | |
| Temperature | 0–25°C | |
| Yield | 19–33% (analogous reactions) |
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Analogous brominated amides exhibit decomposition temperatures >150°C, inferred from similar compounds .
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Solubility: Limited solubility in aqueous media due to hydrophobic aryl and halogen groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Spectroscopic Data
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